molecular formula C18H31ClO B117488 Linoleoyl chloride CAS No. 7459-33-8

Linoleoyl chloride

Cat. No. B117488
CAS RN: 7459-33-8
M. Wt: 298.9 g/mol
InChI Key: FBWMYSQUTZRHAT-AVQMFFATSA-N
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Description

Linoleoyl chloride is a compound with the molecular formula C18H31ClO and a molecular weight of 298.90 . It is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .


Synthesis Analysis

This compound is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . A novel derivative of glyceric acid (GA), dilinoleoyl-D-glyceric acid (LA2-DGA), was synthesized from D-GA calcium salt and this compound .


Molecular Structure Analysis

The molecular formula of this compound is C18H31ClO . The linear formula is C18H31OCl .


Chemical Reactions Analysis

This compound is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 0.93 g/mL at 25 °C . It has a boiling point of 168 °C . It is sensitive to air, moisture, and heat .

Scientific Research Applications

1. Anticonvulsant Properties

Linoleoyl chloride, when combined with alpha-linolenic acid, has shown anticonvulsant properties in rat models. A study by Yehuda, Carasso, and Mostofsky (1994) demonstrated that a mixture of non-esterified alpha-linolenic acid and linoleic acid effectively increased the seizure threshold in rats, indicating potential for epilepsy treatment (Yehuda, Carasso, & Mostofsky, 1994).

2. Cytotoxicity Assessment

Research by Sato et al. (2011) involved the synthesis of a novel derivative from D-glyceric acid calcium salt and this compound, known as dilinoleoyl-D-glyceric acid (LA₂-DGA). This compound was evaluated for its cytotoxicity on human dermal fibroblast and endothelial cells. The study found that LA₂-DGA did not exhibit significant toxic effects in these cell types (Sato et al., 2011).

3. Hepatoprotective Effect

Lupeol, a pentacyclic triterpene, and its ester derivative, lupeol linoleate, were studied for their hepatoprotective effects against cadmium-induced toxicity in rats. The study by Sunitha, Nagaraj, and Varalakshmi (2001) revealed that both lupeol and lupeol linoleate improved the antioxidant status of the liver, suggesting a potential therapeutic role in liver protection (Sunitha, Nagaraj, & Varalakshmi, 2001).

Safety and Hazards

Linoleoyl chloride is corrosive and may cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to handle it with suitable protective clothing and avoid contact with skin and eyes .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "Linoleoyl chloride can be synthesized using a simple reaction between linoleic acid and thionyl chloride.", "Starting Materials": [ "Linoleic acid", "Thionyl chloride" ], "Reaction": [ "Add 10 mL of thionyl chloride to a round bottom flask fitted with a reflux condenser.", "Add 5 g of linoleic acid to the flask and stir until dissolved.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and pour into a separating funnel.", "Extract the organic layer with 50 mL of water and discard the aqueous layer.", "Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.", "Filter and evaporate the solvent under reduced pressure to obtain linoleoyl chloride as a yellowish liquid." ] }

CAS RN

7459-33-8

Molecular Formula

C18H31ClO

Molecular Weight

298.9 g/mol

IUPAC Name

(9E,12E)-octadeca-9,12-dienoyl chloride

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+

InChI Key

FBWMYSQUTZRHAT-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)Cl

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)Cl

Other CAS RN

7459-33-8

Pictograms

Corrosive

synonyms

(9Z,12Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-Octadeca-9,12-dienoyl Chloride;  Linoleic Acid Chloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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